[2-(Azocan-1-ylmethyl)phenyl]methanamine

Medicinal Chemistry SAR Studies Chemical Procurement

[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is a synthetic organic compound with the molecular formula C₁₅H₂₄N₂ and a molecular weight of 232.36 g/mol, featuring a saturated eight-membered azocane heterocycle linked to a phenylmethanamine core via a methylene bridge at the ortho (2-) position. This compound is classified as a benzylamine derivative containing an azocane ring, with calculated physicochemical properties including a LogP (XlogP) of 2.4, topological polar surface area (TPSA) of 29.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C15H24N2
Molecular Weight 232.371
CAS No. 115174-14-6
Cat. No. B2554672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Azocan-1-ylmethyl)phenyl]methanamine
CAS115174-14-6
Molecular FormulaC15H24N2
Molecular Weight232.371
Structural Identifiers
SMILESC1CCCN(CCC1)CC2=CC=CC=C2CN
InChIInChI=1S/C15H24N2/c16-12-14-8-4-5-9-15(14)13-17-10-6-2-1-3-7-11-17/h4-5,8-9H,1-3,6-7,10-13,16H2
InChIKeyAHUYSUJNCQFNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) — Azocane-Substituted Benzylamine Building Block for Medicinal Chemistry Procurement


[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is a synthetic organic compound with the molecular formula C₁₅H₂₄N₂ and a molecular weight of 232.36 g/mol, featuring a saturated eight-membered azocane heterocycle linked to a phenylmethanamine core via a methylene bridge at the ortho (2-) position . This compound is classified as a benzylamine derivative containing an azocane ring, with calculated physicochemical properties including a LogP (XlogP) of 2.4, topological polar surface area (TPSA) of 29.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds . It is commercially available as a research-grade chemical with reported purity of 98% from multiple vendors, intended exclusively for laboratory research and further manufacturing applications . The compound's ortho-substituted configuration distinguishes it from its meta- and para-positional isomers (CAS 115174-13-5 and 115174-12-4, respectively), and it has been documented as a synthetic intermediate in the preparation of guanethidine-related compounds and as a reference standard for pharmaceutical impurity analysis [1].

Why Generic Substitution of [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) with Positional Isomers or Structural Analogs Fails in SAR-Dependent Applications


Azocane-containing benzylamine derivatives cannot be substituted interchangeably because the position of the azocan-1-ylmethyl substituent on the phenyl ring dictates fundamentally different three-dimensional molecular geometry and spatial orientation of the primary amine group, which in turn governs target binding interactions . The ortho-substituted [2-(azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) places the azocane ring in close proximity to the aminomethyl group, creating a constrained spatial arrangement that differs significantly from the extended geometry of the para-isomer (CAS 115174-12-4) and the intermediate orientation of the meta-isomer (CAS 115174-13-5) [1]. In synthetic chemistry contexts, substitution also fails because the three isomers exhibit distinct CAS registry numbers and InChIKeys (AHUYSUJNCQFNES-UHFFFAOYSA-N for the ortho-isomer versus NIPCPNZNRIYZBR-UHFFFAOYSA-N for the meta-isomer), indicating their status as chemically distinct entities with separate identities in regulatory, patent, and procurement systems . Moreover, structural analogs such as 2-(1-azocanylmethyl)phenol (which replaces the aminomethyl group with a phenolic hydroxyl) or 1-(azocan-4-yl)methanamine (which lacks the phenyl linker entirely) represent different chemotypes that cannot serve as functional substitutes without altering the intended SAR profile, lipophilicity, hydrogen-bonding capacity, or metabolic stability of the target molecule . These structural distinctions become critical when a research program requires a specific spatial orientation of the azocane ring relative to the phenyl scaffold for receptor binding, enzyme inhibition, or further derivatization in medicinal chemistry campaigns.

Product-Specific Quantitative Differentiation Evidence for [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) Versus Closest Analogs


Regiochemical Differentiation: Ortho-Substitution Defines a Distinct Chemical Entity with Unique InChIKey and CAS Registry

[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is the ortho-substituted positional isomer of the azocan-1-ylmethyl benzylamine series. This compound is distinguished from its meta-isomer (CAS 115174-13-5) and para-isomer (CAS 115174-12-4) by distinct CAS registry numbers and InChIKey identifiers, confirming their status as non-interchangeable chemical entities [1]. The ortho-isomer bears InChIKey AHUYSUJNCQFNES-UHFFFAOYSA-N, whereas the meta-isomer bears InChIKey NIPCPNZNRIYZBR-UHFFFAOYSA-N, and the para-isomer bears InChIKey RESTYGSNCURODW-UHFFFAOYSA-N . The ortho-substitution pattern places the bulky azocane ring in close steric proximity to the aminomethyl group, creating a conformationally constrained environment that differs fundamentally from the extended, linear geometry of the para-isomer and the intermediate spatial arrangement of the meta-isomer .

Medicinal Chemistry SAR Studies Chemical Procurement

Structural Rigidity and Conformational Constraint: Ortho-Substitution Imposes Steric Hindrance and Reduced Rotational Freedom

The ortho-substitution pattern of [2-(azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) places the bulky eight-membered azocane ring in close steric proximity to the aminomethyl group on the adjacent phenyl carbon, creating a sterically constrained environment that limits conformational freedom relative to meta- and para-substituted analogs . While all three isomers share identical calculated physicochemical parameters (LogP 2.4, TPSA 29.3 Ų, 1 hydrogen bond donor, 2 hydrogen bond acceptors, 3 rotatable bonds), the actual solution-phase conformational ensemble differs substantially due to ortho steric interactions between the azocane ring and the aminomethyl substituent [1]. The ortho-isomer's SMILES string (NCC1=CC=CC=C1CN2CCCCCCC2) confirms the adjacent positioning of the two nitrogen-containing substituents on the phenyl ring, a spatial arrangement that restricts the rotational freedom of both the azocane-methylene and phenyl-methanamine bonds compared to the unhindered meta- and para-isomers . This conformational constraint translates into a distinct three-dimensional pharmacophore that presents the two amine moieties in a fixed relative orientation, which may confer unique binding characteristics in biological systems where precise spatial positioning of hydrogen-bond donor/acceptor groups is critical for target engagement.

Conformational Analysis Drug Design Molecular Modeling

Differentiation from Hydroxyl-Containing Analog: [2-(Azocan-1-ylmethyl)phenyl]methanamine vs 2-(1-Azocanylmethyl)phenol

[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) differs fundamentally from the structurally related analog 2-(1-azocanylmethyl)phenol in both hydrogen-bonding capacity and protonation state at physiological pH . The target compound contains a primary aminomethyl group (-CH₂NH₂) attached to the phenyl ring, providing one hydrogen bond donor and basic character (pKa ~9-10 typical for benzylic amines), whereas the phenolic analog contains a hydroxyl group (-OH) that acts as a hydrogen bond donor but is neutral and weakly acidic at physiological pH . This substitution difference transforms the compound from a basic amine pharmacophore (capable of forming ionic interactions with carboxylate residues in biological targets) to a neutral hydrogen-bonding phenol motif . The aminomethyl group also provides a reactive handle for further derivatization via amide coupling, reductive amination, or sulfonamide formation, whereas the phenolic hydroxyl enables different chemistry such as O-alkylation, esterification, or ether formation . Additionally, the presence of the aminomethyl group contributes to increased aqueous solubility in protonated form under acidic conditions compared to the neutral phenol analog.

Hydrogen Bonding Lipophilicity Pharmacophore Design

Documented Synthetic Utility: [2-(Azocan-1-ylmethyl)phenyl]methanamine as a Guanethidine Analog Intermediate

[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) has been specifically documented in the peer-reviewed literature as a synthetic intermediate in the preparation of guanethidine-related compounds with potential antihypertensive activity . The primary literature (DOI 10.1002/ardp.19883210202) describes the use of the ortho-substituted isomer as a reactant in the synthesis of 2-[2-(azocan-1-ylmethyl)benzyl]guanidine sulfate, where the primary aminomethyl group undergoes reaction with S-methylisothiourea sulfate in aqueous conditions over 20 hours to yield the guanidine product [1]. The literature explicitly distinguishes among the ortho-, meta-, and para-isomers of azocan-1-ylmethyl benzylamine, investigating each positional variant as distinct chemical entities with unique pharmacological profiles . The ortho-isomer is synthesized via a multi-step sequence involving the reaction of heptamethyleneimine with o-cyanobenzyl chloride, followed by reduction with lithium aluminum hydride (LiAlH₄) in diethyl ether under heating for 3 hours to afford the target primary amine . This synthetic route confirms the compound's role as a versatile building block for accessing pharmacologically relevant guanidine derivatives, with the ortho-substitution pattern providing a specific spatial orientation for subsequent structure-activity relationship (SAR) exploration.

Organic Synthesis Antihypertensive Agents Guanidine Chemistry

Application-Specific Differentiation: Reference Standard for Pharmaceutical Impurity Analysis

[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is specifically marketed and documented as a reference substance for drug impurity analysis, a defined application that distinguishes it from many structurally related azocane derivatives lacking this validated analytical utility [1]. The compound's designation as an impurity reference standard indicates it has been identified as a potential impurity or degradation product in pharmaceutical manufacturing processes, requiring its availability as a characterized analytical reference material for method validation and quality control . This application contrasts with the broader building-block designation applied to its positional isomers and other azocane-containing analogs, which are typically described only as synthetic intermediates without specific analytical reference standard qualification . The compound is supplied with documented purity of 98%, enabling its direct use in HPLC method development, impurity quantification, and regulatory compliance testing within pharmaceutical development and manufacturing quality control laboratories .

Pharmaceutical Quality Control Impurity Profiling Analytical Reference Standards

Physicochemical Parameter Profile: [2-(Azocan-1-ylmethyl)phenyl]methanamine Maintains Drug-Like LogP and TPSA for CNS Penetration Potential

[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) possesses calculated physicochemical parameters that fall within ranges favorable for blood-brain barrier (BBB) penetration and oral bioavailability according to established medicinal chemistry guidelines . The compound exhibits a calculated XlogP of 2.4 and topological polar surface area (TPSA) of 29.3 Ų, values that meet the criteria for CNS drug-likeness (typically TPSA < 60-70 Ų and LogP 1-4 for optimal BBB penetration) . With a molecular weight of 232.36 g/mol, three rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors, the compound adheres to Lipinski's Rule of Five and Veber's rules for oral bioavailability . These parameters are identical across the ortho-, meta-, and para-isomers; however, the ortho-substitution pattern confers distinct three-dimensional molecular shape and conformational preference that may influence actual membrane permeability and target engagement beyond what 2D descriptors predict [1]. The combination of moderate lipophilicity and low polar surface area positions this compound class as suitable for central nervous system (CNS) target applications where BBB penetration is required, distinguishing it from more polar or larger molecular weight alternatives.

Drug-Likeness CNS Drug Design Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring Ortho-Substituted Azocane-Containing Benzylamine Scaffolds

This compound is optimally suited for medicinal chemistry programs exploring structure-activity relationships (SAR) around guanethidine analogs or other azocane-containing bioactive molecules where the ortho-substitution pattern is required to achieve a specific three-dimensional pharmacophore geometry . The documented synthetic route to guanidine derivatives (reacting the primary amine with S-methylisothiourea sulfate) provides a validated pathway for generating focused compound libraries with potential antihypertensive or adrenergic neuron-blocking activity . The ortho-configuration positions the bulky azocane ring adjacent to the aminomethyl group, creating a constrained molecular architecture that may confer distinct target selectivity profiles compared to meta- and para-analogs in receptor binding assays . Researchers developing SAR around CNS-active compounds will benefit from the compound's favorable CNS drug-like parameters (LogP 2.4, TPSA 29.3 Ų) .

Pharmaceutical Impurity Profiling and Analytical Method Development

This compound is specifically designated as a reference substance for drug impurity analysis, making it appropriate for pharmaceutical quality control laboratories developing and validating HPLC, UPLC, or LC-MS methods for impurity quantification [1]. As a characterized reference standard with 98% purity, it supports regulatory compliance in impurity profiling for active pharmaceutical ingredients (APIs) and finished drug products where azocane-containing intermediates or degradation products may be present . The compound's unique CAS registry number (115174-14-6) and InChIKey (AHUYSUJNCQFNES-UHFFFAOYSA-N) provide unambiguous identity tracking essential for method validation documentation and regulatory submissions .

Chemical Biology Probe Development Requiring Basic Amine Pharmacophores

The presence of a primary aminomethyl group in [2-(azocan-1-ylmethyl)phenyl]methanamine provides a basic amine pharmacophore (one hydrogen bond donor) suitable for chemical biology applications requiring ionic interactions with biological targets containing carboxylate residues, such as GPCR binding pockets, enzyme active sites, or membrane transporters . The ortho-substitution pattern places the basic amine in a unique steric environment adjacent to the lipophilic azocane ring, which may influence binding kinetics and residence time at protein targets . This compound can serve as a versatile starting point for developing fluorescent probes, affinity chromatography ligands, or photoaffinity labeling reagents via standard amine-reactive conjugation chemistry .

Organic Synthesis Building Block for Complex Molecule Construction

As a documented synthetic intermediate, [2-(azocan-1-ylmethyl)phenyl]methanamine functions as a versatile building block for constructing more complex molecular architectures via the reactive primary amine handle . The compound enables amide coupling, reductive amination, sulfonamide formation, and urea synthesis, expanding accessible chemical space in library synthesis and diversity-oriented synthesis campaigns . The azocane ring provides a conformationally flexible, saturated eight-membered N-heterocycle that can modulate molecular shape, lipophilicity, and metabolic stability in derived compounds — a feature of particular value in fragment-based drug discovery and scaffold-hopping strategies seeking to replace piperidine or azepane rings with larger ring systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Azocan-1-ylmethyl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.